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Introduction
Mutations in the gene XE169, now officially known as Lysine Demethylase 5C (KDM5C), are

definitively linked to a neurodevelopmental disorder known as X-linked intellectual disability

(XLID), Claes-Jensen type. This technical guide provides an in-depth overview of the function

of KDM5C, the clinical manifestations of its mutation, and the molecular mechanisms

underlying the disease. It also details experimental protocols for studying KDM5C mutations

and visualizes key signaling pathways and workflows.

KDM5C: The Gene and its Function
The KDM5C gene, located on the X chromosome, encodes a histone demethylase.[1][2] This

enzyme plays a crucial role in epigenetic regulation by removing methyl groups from histone

H3 at lysine 4 (H3K4me2/3), a mark typically associated with active gene transcription.[3][4] By

modulating chromatin structure, KDM5C is pivotal in regulating the expression of genes

essential for neuronal development and function.[5] The KDM5C protein is most highly

expressed in the brain.[5][6] The gene escapes X-inactivation, meaning both X chromosomes

in females express KDM5C.

Clinical Manifestations of KDM5C Mutations
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Mutations in KDM5C lead to a spectrum of clinical features, primarily affecting males due to the

X-linked nature of the disorder. Females who are heterozygous for a mutation may be

asymptomatic or exhibit milder symptoms.[5] The core clinical phenotype associated with

KDM5C mutations is intellectual disability, which can range from mild to severe.[3][6][7]

Common Clinical Features in Males:

Intellectual Disability: Ranging from mild to profound.

Speech and Language Impairment: Significant delays and deficits are common.[6]

Motor Impairments: Including developmental delays and spasticity.[6]

Distinctive Facial Features: Such as a protruding tongue and maxillary hypoplasia.[6][7]

Short Stature: A frequently observed characteristic.[6][7]

Seizures: Epilepsy is a common comorbidity.[6][7]

Behavioral Issues: Can include hyperactivity and autistic-like behaviors.[8]

Quantitative Data on KDM5C Mutations and
Associated Phenotypes
The following table summarizes a selection of identified KDM5C mutations and their

corresponding clinical presentations in male patients. This data highlights the genotypic and

phenotypic heterogeneity of KDM5C-related intellectual disability.
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Mutation Type Location
Clinical
Phenotype

Reference

c.2T>C Start codon Exon 1

Severe

intellectual

disability,

developmental

delay, short

stature,

hyperreflexia

[3]

p.D402Y Missense JmjC domain

Mild to moderate

intellectual

disability

[3]

p.P480L Missense JmjC domain

Severe

intellectual

disability

[3]

c.3223delG

(p.V1075Yfs*2)
Frameshift C-terminus

Severe

intellectual

disability,

developmental

delay, short

stature,

hyperreflexia

[3]

c.2233C>G

(p.Q745E)
Missense

Zinc finger

domain

Severe

intellectual

disability, short

stature, facial

dysmorphism

[4]

c.3392_3393del

AG (p.E1131Afs)

Frameshift C-terminus Severe

intellectual

disability, short

stature, facial

dysmorphism,

epilepsy, autistic

[4]
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spectrum

disorder

c.2785C>T

(p.R929X)
Nonsense -

Intellectual

disability
[5]

Molecular Consequences of KDM5C Mutations
Research has consistently shown that pathogenic mutations in KDM5C lead to a loss of

function.[3][7] This can occur through several mechanisms:

Reduced Protein Stability: Many missense and nonsense mutations result in a KDM5C

protein that is less stable and prone to degradation.[3][4]

Decreased Demethylase Activity: Mutations within the catalytic JmjC domain can directly

impair the enzyme's ability to remove methyl groups from H3K4.[3][4]

Altered Subcellular Localization: Some mutations can disrupt the proper localization of the

KDM5C protein to the nucleus, preventing it from accessing chromatin.[5]

These molecular defects lead to the dysregulation of KDM5C target genes, many of which are

crucial for neurodevelopment.

Signaling Pathways Involving KDM5C
KDM5C has been shown to be a key regulator in several signaling pathways critical for cellular

function and development.

KDM5C and Wnt Signaling in Neurodevelopment
KDM5C plays a crucial role in regulating the Wnt signaling pathway during a specific

developmental window to ensure the timely transition of primary to intermediate progenitor cells

in the brain.[9][10] Loss of KDM5C function leads to the upregulation of Wnt pathway

components, disrupting normal neurogenesis.[10]

KDM5C negatively regulates the Wnt signaling pathway in the nucleus.

KDM5C and TBK1 Signaling
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In the cytoplasm, KDM5C can interact with and inhibit the phosphorylation of Tank-binding

kinase 1 (TBK1).[1] TBK1 is a key kinase in the signaling pathway that leads to the production

of type I interferons (IFNs) and interferon-stimulated genes (ISGs), which are important for

innate immune responses. By inhibiting TBK1, KDM5C can suppress this immune signaling

cascade.

KDM5C inhibits the TBK1-mediated innate immune signaling pathway.

Experimental Protocols for Studying KDM5C
Mutations
The following section details common experimental methodologies used to investigate the

functional consequences of KDM5C mutations.

Western Blotting for KDM5C Protein Levels
This protocol is used to assess the impact of mutations on KDM5C protein expression and

stability.

Methodology:

Cell Lysis: Harvest cells (e.g., patient-derived fibroblasts or transfected HEK293T cells) and

lyse them in RIPA buffer supplemented with protease inhibitors.

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

SDS-PAGE: Denature equal amounts of protein lysate by boiling in Laemmli buffer and

separate the proteins by size on an 8-10% SDS-polyacrylamide gel.

Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in

Tris-buffered saline with 0.1% Tween 20 (TBST).

Primary Antibody Incubation: Incubate the membrane with a primary antibody against

KDM5C (e.g., rabbit anti-KDM5C) overnight at 4°C with gentle agitation. A loading control

antibody (e.g., mouse anti-β-actin) should also be used.
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Washing: Wash the membrane three times for 5-10 minutes each with TBST.

Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated secondary

antibodies (e.g., anti-rabbit IgG-HRP and anti-mouse IgG-HRP) for 1 hour at room

temperature.

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate

and visualize with an imaging system.

Workflow for Western Blot analysis of KDM5C protein.

Immunofluorescence for Subcellular Localization and
H3K4me3 Levels
This technique is used to visualize the location of KDM5C within the cell and to assess its

demethylase activity by measuring the levels of its substrate, H3K4me3.

Methodology:

Cell Culture: Grow cells on glass coverslips.

Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

Blocking: Block with 1% BSA in PBST for 30 minutes.

Primary Antibody Incubation: Incubate with primary antibodies against KDM5C and

H3K4me3 diluted in blocking buffer overnight at 4°C.

Washing: Wash three times with PBS.

Secondary Antibody Incubation: Incubate with fluorescently-labeled secondary antibodies

(e.g., Alexa Fluor 488 and Alexa Fluor 594) for 1 hour at room temperature in the dark.

Nuclear Staining: Counterstain the nuclei with DAPI.
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Mounting and Imaging: Mount the coverslips on microscope slides and visualize using a

fluorescence or confocal microscope.

In Vitro Histone Demethylase Assay
This assay directly measures the enzymatic activity of recombinant KDM5C protein.

Methodology:

Reaction Setup: In a reaction buffer (e.g., 50 mM HEPES pH 7.5, 50 µM (NH₄)₂Fe(SO₄)₂, 1

mM α-ketoglutarate, 2 mM L-ascorbic acid), combine recombinant wild-type or mutant

KDM5C protein with a histone H3 peptide substrate (e.g., H3K4me3).

Incubation: Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).

Detection: The demethylation reaction produces formaldehyde, which can be quantified

using a formaldehyde detection reagent. Alternatively, the reaction can be analyzed by mass

spectrometry or using specific antibodies that recognize the demethylated product.

Commercial kits are also available for measuring histone demethylase activity.[2]

Conclusion
Mutations in the XE169/KDM5C gene are a significant cause of X-linked intellectual disability.

The resulting loss of KDM5C's histone demethylase function disrupts the epigenetic regulation

of genes crucial for brain development, leading to the characteristic clinical features of Claes-

Jensen syndrome. Understanding the molecular consequences of these mutations and their

impact on signaling pathways is essential for the development of potential therapeutic

strategies. The experimental protocols outlined in this guide provide a framework for

researchers to further investigate the pathophysiology of KDM5C-related disorders and to

explore novel avenues for treatment.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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